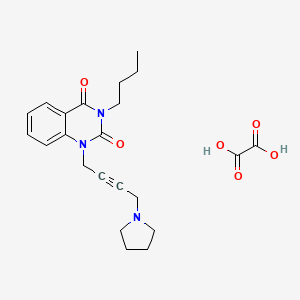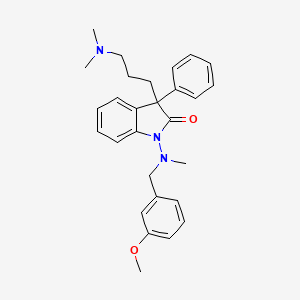
5-Octylpyrimidine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Octylpyrimidine-2,4,6-triamine is a heterocyclic organic compound with the molecular formula C12H23N5. It is characterized by a pyrimidine ring substituted with an octyl group at the 5-position and amino groups at the 2, 4, and 6 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Octylpyrimidine-2,4,6-triamine typically involves the reaction of 2,4,6-triaminopyrimidine with an octyl halide under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino groups on the pyrimidine ring attack the octyl halide, resulting in the formation of the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Octylpyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various alkylated or acylated derivatives.
Applications De Recherche Scientifique
5-Octylpyrimidine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of novel materials and as a precursor for the synthesis of functionalized polymers
Mécanisme D'action
The mechanism of action of 5-Octylpyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α, thereby exerting anti-inflammatory effects . The exact molecular pathways involved can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Triaminopyrimidine: A precursor in the synthesis of 5-Octylpyrimidine-2,4,6-triamine, characterized by amino groups at the 2, 4, and 6 positions without the octyl substitution.
5-Decylpyrimidine-2,4,6-triamine: Similar structure with a decyl group instead of an octyl group.
5-Dodecylpyrimidine-2,4,6-triamine: Contains a dodecyl group at the 5-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of the octyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its bioavailability .
Propriétés
Numéro CAS |
94087-73-7 |
|---|---|
Formule moléculaire |
C12H23N5 |
Poids moléculaire |
237.34 g/mol |
Nom IUPAC |
5-octylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C12H23N5/c1-2-3-4-5-6-7-8-9-10(13)16-12(15)17-11(9)14/h2-8H2,1H3,(H6,13,14,15,16,17) |
Clé InChI |
HZGBHPCFGGQKLH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=C(N=C(N=C1N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Amino-N-[2-(dimethylamino)ethyl]-2-nitroacridine-4-carboxamide](/img/structure/B15216193.png)
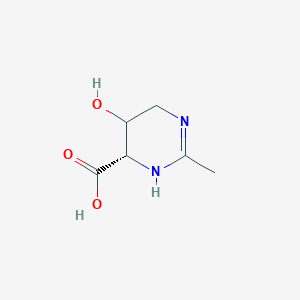
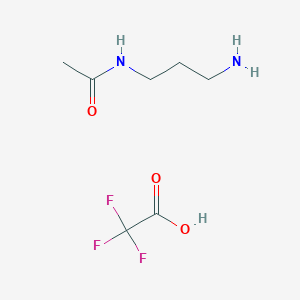
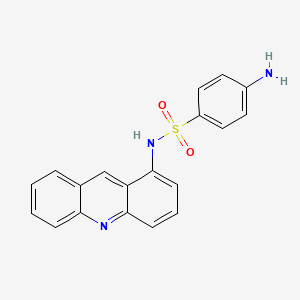
![7-Chloro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol](/img/structure/B15216208.png)
![N-{5-[2-(Ethylsulfanyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B15216215.png)
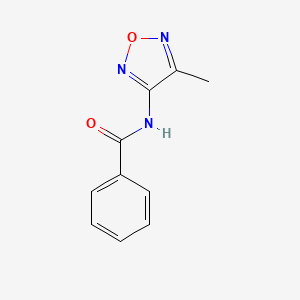
![6-(1-Methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B15216225.png)

![3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15216234.png)
